1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core fused with a phenyl ring. The presence of this core structure imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, this compound reduces thrombin generation . This results in an indirect inhibition of platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound affects the coagulation cascade and platelet activation pathways, reducing the risk of thrombus formation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombus formation, which can prevent thromboembolic diseases .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the sources, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds
Biochemical Analysis
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrazolo[3,4-c]pyridines, each with distinct chemical and biological properties .
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-6-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine
- 1-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one
- 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific structural features and the presence of a phenyl ring fused to the pyrazolo[3,4-c]pyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJFBQFORGCVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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